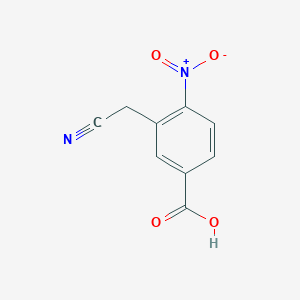

3-(Cyanomethyl)-4-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyanomethyl)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c10-4-3-6-5-7(9(12)13)1-2-8(6)11(14)15/h1-2,5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWMKJWDGKJFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544068 | |

| Record name | 3-(Cyanomethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104825-21-0 | |

| Record name | 3-(Cyanomethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 3 Cyanomethyl 4 Nitrobenzoic Acid and Analogues

Strategic Approaches to Benzoic Acid Core Functionalization

The construction of the 3-(cyanomethyl)-4-nitrobenzoic acid scaffold relies on the precise installation of the nitro and cyanomethyl groups onto the benzoic acid ring. The order and method of these introductions are critical for achieving the desired substitution pattern and high yields.

Regioselective Nitration Strategies

The nitration of a substituted benzene (B151609) ring is a classic electrophilic aromatic substitution reaction. The position of the incoming nitro group is directed by the electronic properties of the existing substituents. In the context of synthesizing this compound, nitration can be performed on a precursor such as 3-methylbenzoic acid or 3-chlorobenzoic acid.

Traditional nitration methods often employ a mixture of nitric acid and sulfuric acid. However, these methods can lead to environmental concerns due to the use of strong, non-regenerable mineral acids and the generation of hazardous waste. frontiersin.org Greener approaches using dilute nitric acid are being explored to mitigate these issues. frontiersin.org The regioselectivity of nitration is influenced by the directing effects of the substituents already present on the benzene ring. For instance, the nitration of m-toluic acid would be expected to yield a mixture of isomers, requiring careful control of reaction conditions to favor the desired 4-nitro product. The oxidation of 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid is another route, with various oxidizing agents like potassium permanganate, potassium dichromate, and nitric acid being employed. google.compatsnap.com

| Starting Material | Nitrating Agent | Key Features |

| m-Toluic Acid | Mixed Acid (HNO₃/H₂SO₄) | Classical method, potential for isomeric mixtures. |

| 2,4-Dimethylnitrobenzene | Nitric Acid | Selective oxidation of the 4-methyl group. google.compatsnap.com |

| Halogenated Benzenoids | Mixed Acid | Can achieve regioselective ortho-nitration to the halo group. nih.gov |

Introduction of the Cyanomethyl Moiety: Synthetic Routes

The cyanomethyl group (-CH₂CN) is a versatile functional group in organic synthesis. Its introduction onto an aromatic ring can be achieved through various methods. The cyano group can be readily converted into other functionalities such as carboxylic acids and amines. encyclopedia.pub

One common strategy involves the direct cyanomethylation of an aromatic C-H bond. This can be accomplished using acetonitrile (B52724) as the cyanomethyl source, often catalyzed by transition metals like iron or copper. encyclopedia.pubacs.org These methods are attractive due to their atom economy and the avoidance of pre-functionalized starting materials. magtech.com.cn Radical cyanomethylation and photochemical cross-coupling reactions also represent viable pathways for introducing the cyanomethyl group. encyclopedia.pubmagtech.com.cnacs.org

Chloromethylation and Subsequent Cyanation Methods

A two-step approach involving chloromethylation followed by cyanation is a well-established method for introducing the cyanomethyl group. This pathway typically begins with the chloromethylation of a suitable benzoic acid derivative, such as 4-nitrobenzoic acid. The resulting chloromethyl derivative is then treated with a cyanide salt, like sodium or potassium cyanide, to displace the chloride and form the cyanomethyl group.

Another related approach is the Sandmeyer reaction, where an amino group is converted to a cyano group. For example, a 3-methyl-4-aminobenzoic acid derivative could be diazotized and then treated with a cyanide source to introduce the cyano group. While not a direct cyanomethylation, this highlights a common strategy for nitrile synthesis on an aromatic ring. google.com Similarly, a Rosenmund-von Braun type reaction can be used, where a halo-substituted benzoic acid is reacted with a cyanide salt, often with a copper catalyst, to yield the corresponding cyano-substituted benzoic acid. prepchem.com

| Precursor | Reagents | Reaction Type |

| 4-Nitrobenzoic acid derivative | 1. Formaldehyde, HCl2. NaCN or KCN | Chloromethylation followed by Cyanation |

| 4-Chloro-3-nitrobenzoic acid | Cuprous cyanide | Rosenmund-von Braun reaction prepchem.com |

Advanced Synthetic Transformations and Derivatization

Once the core structure of this compound is established, further modifications can be undertaken to generate a variety of analogs. These transformations can target either the cyanomethyl group or the carboxylic acid functionality.

Cyanomethylation Reactions: Mechanisms and Optimization

The direct C-H cyanomethylation of aromatic compounds is an area of active research. magtech.com.cn These reactions often proceed through a radical mechanism or a cross-dehydrogenative coupling (CDC) pathway. encyclopedia.pubmagtech.com.cn In iron-catalyzed cyanomethylation, it is proposed that a cyanomethyl radical is generated, which then attacks the aromatic ring. encyclopedia.pub Optimization of these reactions involves screening catalysts, oxidants, and reaction conditions to improve yield and regioselectivity. The use of directing groups can also enhance the selectivity of C-H functionalization. magtech.com.cn

| Catalyst System | Proposed Mechanism | Key Advantages |

| FeCl₂ | Radical-based C-H activation acs.org | Utilizes an inexpensive and non-toxic metal catalyst. acs.org |

| Cu(OAc)₂ | Oxidative coupling encyclopedia.pub | Tolerates a variety of functional groups. encyclopedia.pub |

| Photochemical | Radical cation formation acs.org | Metal-free approach. |

Carboxylic Acid Group Manipulation

The carboxylic acid group of this compound can be readily converted into other functional groups, expanding the synthetic utility of this compound. Standard organic transformations can be employed to create esters, amides, and acid chlorides.

For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation can be accomplished by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine. google.com The presence of the electron-withdrawing nitro and cyanomethyl groups increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid, which can influence the reactivity of the carboxyl group. libretexts.orglibretexts.orghcpgcollege.edu.inopenstax.org The positions of these substituents relative to the carboxylic acid group also play a role in its acidity. hcpgcollege.edu.inopenstax.org

Nitro Group Transformations, including Reductions

The nitro group is a versatile functional group in organic synthesis, serving as a precursor to a variety of other functionalities, most notably amines. The reduction of the nitro group on the benzene ring is a critical step in the synthesis of many pharmaceutical intermediates and other fine chemicals. google.com

A common approach to synthesizing amino derivatives from nitroaromatic compounds is through catalytic hydrogenation. For instance, the reduction of a nitro group to an amine can be achieved using hydrogen gas in the presence of a metal catalyst such as Raney nickel. google.com However, for more selective reductions, especially in the presence of other reducible functional groups like ketones or nitriles, other catalytic systems are preferred. A combination of iron and hydrochloric acid (Fe/HCl) is a classic method that offers good selectivity for the nitro group reduction. google.com

Another approach involves the use of sodium borohydride, which can selectively reduce the nitro group without affecting other functional groups, a crucial consideration in multi-step syntheses. youtube.com The choice of reducing agent and reaction conditions is paramount to avoid unwanted side reactions and to achieve high yields of the desired amino product. For example, in the synthesis of procaine (B135) from 4-nitrobenzoic acid, the reduction of the nitro group is the final step to avoid the reduction of other parts of the molecule. youtube.comnih.gov

The transformation of the nitro group is not limited to reduction. It can also influence the reactivity of the aromatic ring, directing incoming substituents to specific positions. The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, making it a useful directing group in complex syntheses. sci-hub.se

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of synthetic pathways toward this compound and its analogs are heavily dependent on the chosen catalytic systems and the fine-tuning of reaction conditions such as solvent and temperature.

Catalysts play a pivotal role in the synthesis of nitrobenzoic acid derivatives by enhancing reaction rates and directing the reaction towards the desired product, thereby increasing yield and purity. In the synthesis of related compounds, various catalytic systems have been employed.

For the introduction of a cyano group, a common method is the Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide catalyst. For example, in the synthesis of 4-cyano-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid, a combination of cuprous cyanide and cuprous chloride in quinoline (B57606) was used. prepchem.com

In the oxidation of a methyl group to a carboxylic acid on a nitro-substituted benzene ring, different catalytic systems can be employed. The synthesis of 3-methyl-4-nitrobenzoic acid from 2,4-dimethyl-nitrobenzene can be achieved using nitric acid as the oxidant. google.com Alternatively, catalytic oxidation using a cobaltous acetate (B1210297) system in the presence of a promoter like sodium bromide has been reported to yield 3-methyl-4-nitrobenzoic acid. google.com Another innovative approach involves a photochemical oxidation using hematoporphyrin (B191378) as a catalyst in the presence of NiO. patsnap.com

The choice of catalyst is also critical in nitration reactions. While nitration can be performed using a mixture of nitric and sulfuric acids, the use of a catalytic amount of sulfuric acid in an inert solvent like carbon tetrachloride has been reported for the nitration of 4-alkoxybenzoic acid. google.com

The following table summarizes various catalytic systems used in the synthesis of analogs of this compound:

| Target Compound/Transformation | Starting Material | Catalyst | Yield | Reference |

| 4-Cyano-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | Cuprous cyanide, Cuprous chloride | 48% | prepchem.com |

| 3-Methyl-4-nitrobenzoic acid | 2,4-Dimethyl-nitrobenzene | Nitric acid | >50% | google.com |

| 3-Methyl-4-nitrobenzoic acid | 2,4-Dimethylnitrobenzene | Cobaltous acetate/Butanone/Acetic acid, Sodium Bromide | 51% | google.com |

| 3-Methyl-4-nitrobenzoic acid | 2,4-Dimethylnitrobenzene | Hematoporphyrin, NiO | - | patsnap.com |

| 3-Nitro-4-alkoxybenzoic acid | 4-Alkoxybenzoic acid | Sulfuric acid (catalytic) | - | google.com |

The choice of solvent and the precise control of temperature are critical parameters that significantly influence the outcome of the synthesis of nitrobenzoic acid derivatives. The solvent not only dissolves the reactants but can also participate in the reaction mechanism, affecting reaction rates and selectivity. Temperature control is essential to ensure the desired reaction proceeds at an optimal rate while minimizing side reactions and decomposition of products.

In the synthesis of 4-cyano-3-nitrobenzoic acid, the reaction is carried out in quinoline at a high temperature of 180°C, which is necessary to facilitate the nucleophilic substitution of the chloro group with cyanide. prepchem.com For the oxidation of 2,4-dimethyl-nitrobenzene to 3-methyl-4-nitrobenzoic acid using nitric acid, the reaction temperature is maintained between 100-135°C under pressure. google.com

In contrast, the preparation of 3-hydroxy-4-nitrobenzoic acid by nitration of m-hydroxybenzoic acid is conducted at a much lower temperature of 35-40°C in nitrobenzene (B124822) as the solvent. prepchem.com This milder condition is likely chosen to prevent over-nitration and decomposition of the starting material.

The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid involves a reaction with methylamine (B109427) under reflux conditions, followed by cooling to 15°C for pH adjustment and product isolation. google.com This demonstrates how different temperature profiles are required for various steps within a single synthetic sequence.

The following table provides examples of solvent and temperature conditions used in the synthesis of related compounds:

| Reaction | Solvent | Temperature | Key Observation | Reference |

| Synthesis of 4-cyano-3-nitrobenzoic acid | Quinoline | 180°C | High temperature needed for cyanation. | prepchem.com |

| Oxidation of 2,4-dimethyl-nitrobenzene | None (neat) | 100-135°C | Reaction is run under pressure. | google.com |

| Nitration of m-hydroxybenzoic acid | Nitrobenzene | 35-40°C | Milder conditions to control nitration. | prepchem.com |

| Synthesis of 4-methylamino-3-nitrobenzoic acid | Water | Reflux | Standard conditions for nucleophilic aromatic substitution. | google.com |

| Photochemical oxidation of 2,4-dimethylnitrobenzene | Acetonitrile | 30°C | Mild conditions for a light-induced reaction. | patsnap.com |

Chemical Reactivity and Mechanistic Studies of 3 Cyanomethyl 4 Nitrobenzoic Acid

Reactivity of the Nitro Group in Aromatic Systems

The nitro group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring and the group itself. numberanalytics.comnih.gov Its reactivity is primarily centered on reduction and its ability to facilitate nucleophilic aromatic substitution.

Reduction Reactions: The most common reaction of aromatic nitro groups is their reduction to amino groups (-NH2). This transformation is a cornerstone of synthetic chemistry, often providing a route to anilines which are versatile precursors for dyes, pharmaceuticals, and other complex organic molecules. The reduction proceeds through several intermediates, with the final product depending on the reducing agent and reaction conditions. numberanalytics.com

Table 1: Products of Nitro Group Reduction

| Reducing Agent(s) | Reaction Conditions | Major Product | Intermediate(s) |

|---|---|---|---|

| Sn, HCl or Fe, HCl | Acidic medium | Aromatic amine (-NH2) | Nitroso (-N=O), Hydroxylamine (B1172632) (-NHOH) |

| Zn, NH4Cl | Weakly acidic medium | N-Arylhydroxylamine (-NHOH) | Nitroso (-N=O) |

| Hydrazine, Raney Ni | Catalytic transfer hydrogenation | N-Arylhydroxylamine or Amine | Nitroso (-N=O) |

The reduction mechanism typically starts with the formation of a nitroso compound, which is then further reduced to a hydroxylamine. numberanalytics.com The hydroxylamine can either be the final product or be reduced further to the corresponding amine. numberanalytics.comwikipedia.org

Influence on Aromatic Substitution: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). numberanalytics.com This occurs because the nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions. nih.gov

Reactions Involving the Cyanomethyl Group: Nucleophilic and Electrophilic Pathways

The cyanomethyl group (-CH2CN) introduces two reactive sites: the methylene (B1212753) (-CH2-) protons and the cyano (-CN) group itself. This functional group is a valuable component in organic synthesis, participating in both nucleophilic and electrophilic reactions. ontosight.ai

Nucleophilic Reactivity: The methylene protons of the cyanomethyl group are acidic due to the electron-withdrawing effect of the adjacent cyano group. They can be deprotonated by a base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. This pathway is fundamental to chain elongation and the synthesis of more complex molecules.

Electrophilic Reactivity: While the cyanomethyl group itself is not typically an electrophile, the cyano moiety can undergo nucleophilic attack, although this is less common than reactions at the methylene position. More significantly, the cyanomethyl group as a whole can be introduced onto aromatic rings through various methods, including radical reactions or cross-coupling strategies. researchgate.netorganic-chemistry.org For instance, the cyanomethyl radical can be generated from acetonitrile (B52724) and added to aromatic systems. researchgate.net

Table 2: Representative Reactions of the Cyanomethyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Alkylation (Nucleophilic) | Base (e.g., NaH), Alkyl halide (R-X) | α-Alkylated nitrile |

| Knoevenagel Condensation (Nucleophilic) | Aldehyde/Ketone, Base catalyst | α,β-Unsaturated nitrile |

| Hydrolysis of Nitrile | H3O+ or OH-, heat | Carboxylic acid |

Aromatic Substitution Reactions and Their Directivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. libretexts.org The outcome of such reactions on a substituted benzene ring is governed by the electronic nature of the substituents already present. msu.edu

In 3-(cyanomethyl)-4-nitrobenzoic acid, all three substituents—nitro, cyanomethyl, and carboxylic acid—are electron-withdrawing and act as deactivating groups. nih.govlibretexts.orgchemicalbook.com This means the molecule will be significantly less reactive towards electrophilic attack than benzene itself. rutgers.edu

These deactivating groups direct incoming electrophiles primarily to the meta position relative to themselves. libretexts.org Analyzing the positions on the ring:

Position 2: Ortho to the cyanomethyl group and meta to the nitro group.

Position 5: Meta to both the carboxylic acid and cyanomethyl groups.

Position 6: Ortho to the carboxylic acid and meta to the nitro group.

Both the nitro group (at C4) and the carboxylic acid group (at C1, implicitly) are strong deactivators that direct incoming electrophiles to their meta positions. libretexts.org The cyanomethyl group is also a meta-director. The combined effect of these groups strongly deactivates the entire ring, particularly the positions ortho and para to the powerful nitro group (positions 3 and 5 relative to the nitro group are already substituted or deactivated). Therefore, any further electrophilic substitution would be extremely difficult and would likely occur at the position that is least deactivated, which would be position 5 or 6, although yields would be expected to be very low. rutgers.edulibretexts.org

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -NO2 | Strongly electron-withdrawing | Strongly deactivating | Meta |

| -COOH | Electron-withdrawing | Deactivating | Meta |

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the stepwise pathways, or mechanisms, is crucial for predicting products and optimizing reaction conditions.

Mechanism of Fischer Esterification:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by deprotonation of the resulting protonated ester, yielding the final ester product. masterorganicchemistry.com

Mechanism of Electrophilic Aromatic Substitution (Nitration Example):

Formation of Electrophile: A strong electrophile (e.g., the nitronium ion, NO2+) is generated, often by reacting nitric acid with a stronger acid like sulfuric acid. libretexts.org

Nucleophilic Attack and Formation of Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgmsu.edu This step disrupts the aromaticity and is typically the rate-determining step. rutgers.edumasterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: A base removes a proton from the carbon atom that bears the new substituent, restoring the aromatic π-system and yielding the substituted product. libretexts.orgmasterorganicchemistry.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Aniline |

| Benzene |

| Fischer esterification |

| Meisenheimer complex |

| Methyl 4-amino-3-nitrobenzoate |

| Nitric acid |

Derivatives and Analogues of 3 Cyanomethyl 4 Nitrobenzoic Acid: Synthesis and Research Applications

Systematic Synthesis of Structural Analogues

The synthesis of structural analogues of 3-(cyanomethyl)-4-nitrobenzoic acid is a methodical process involving targeted modifications to its chemical scaffold. These modifications are generally categorized by which part of the molecule is altered: the aromatic ring or the side chains.

Modifications of the Aromatic Ring Substitution Pattern

The functionalization of the benzene (B151609) ring is a key strategy for creating analogues. This involves altering the existing substituents or introducing new ones at various positions. Synthetic methods have been developed to produce a range of cyanobenzoic acid derivatives by introducing different groups such as halo, alkyl, or alkoxy moieties onto the aromatic ring. google.com

For instance, a process for preparing 3-fluoro-4-cyanobenzoic acid begins with 2-chloro-4-nitrobenzoic acid. google.com A halogen exchange reaction replaces the chloro group with a fluoro group, and subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction, introduces the cyano group. google.com This demonstrates the feasibility of introducing halogen atoms as a modification to the core structure. Similarly, synthetic routes have been established for 5-R-substituted 3-cyanobenzoic acids, where 'R' can be a hydrogen, alkyl, halo, or alkoxy group, effectively changing the substitution pattern of the parent molecule. google.com

Another example of ring modification involves the synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid by reaction with methylamine (B109427). google.com This substitution of a chloro group with a methylamino group highlights a method for introducing nitrogen-based substituents onto the aromatic ring. google.com Furthermore, the preparation of 3-methyl-4-nitrobenzoic acid from 2,4-dimethylnitrobenzene via selective oxidation of the 4-position methyl group provides an analogue where the cyanomethyl group is replaced by a simple methyl group. patsnap.com

| Original Compound Fragment | Modified Analogue Fragment | Synthetic Precursor Example | Reference |

|---|---|---|---|

| 3-(Cyanomethyl)-4-nitro | 3-Fluoro-4-cyano | 2-Chloro-4-nitrobenzoic acid | google.com |

| 4-Nitro | 4-(Methylamino) | 4-Chloro-3-nitrobenzoic acid | google.com |

| 3-(Cyanomethyl) | 3-Methyl | 2,4-Dimethylnitrobenzene | patsnap.com |

| Unsubstituted Position | 5-R (Alkyl, Halo, etc.) | 5-R-substituted 3-nitrobenzoic acid | google.com |

Alterations of the Cyanomethyl and Carboxylic Acid Side Chains

Modifications to the cyanomethyl and carboxylic acid functional groups are crucial for developing derivatives with diverse chemical properties. The carboxylic acid group can be converted into various other functional groups. For example, it can be transformed into an acyl chloride using thionyl chloride, which is then reacted with an amine, such as methylamine, to yield an N-methyl amide derivative. google.com

The cyanomethyl group also offers opportunities for chemical transformation. Research on the related compound, methyl 2-cyanomethyl-3-nitrobenzoate, has shown that the nitrile and ester groups can be selectively reduced. researchgate.net Selective reduction of the nitrile using DiBAL-H at low temperatures can yield an aldehyde. researchgate.net Conversely, by increasing the steric bulk of the ester group, it is possible to switch the site of reduction from the nitrile to the ester. researchgate.net Such selective transformations are key to creating a variety of structural analogues. researchgate.net

Exploration of Novel Heterocyclic Systems Incorporating Related Core Structures

The core structure of this compound serves as a valuable starting point for the synthesis of complex heterocyclic compounds. openaccessjournals.comrsc.org The presence of multiple reactive sites—the nitro group, the nitrile, and the carboxylic acid—allows for various cyclization strategies. rsc.org

A significant application is the reductive cyclization of analogues to form nitrogen-containing heterocycles. For example, research has demonstrated that methyl 2-cyanomethyl-3-nitrobenzoate, a positional isomer of the title compound's ester, can undergo selective reduction of the nitrile group followed by an in situ cyclization to produce 5-nitroisoquinolin-1-one. researchgate.net This reaction provides a pathway to the isoquinolinone core, which is a scaffold found in various biologically active molecules, including PARP-1 inhibitors. researchgate.net This synthetic strategy highlights how the cyanomethyl and nitro groups can be strategically employed to construct fused ring systems. The flexibility of the nitro group in such chemical transformations makes it a valuable component in the synthesis of heterocyclic compounds. rsc.org

Methodologies for Derivative Library Generation

The generation of derivative libraries is a cornerstone of modern chemical research, enabling the high-throughput screening of compounds for desired properties. The synthetic routes used to create individual analogues of this compound can be adapted for the systematic production of compound libraries.

Methodologies for generating such libraries often rely on parallel synthesis techniques. For example, the conversion of the carboxylic acid to an acyl chloride provides a key intermediate. google.com This reactive intermediate can then be treated with a diverse array of nucleophiles, such as a library of different amines or alcohols, to rapidly generate a large set of corresponding amides or esters.

Computational Chemistry and Theoretical Investigations of 3 Cyanomethyl 4 Nitrobenzoic Acid

Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to determine the electronic structure. A key aspect of this is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, indicating the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more reactive. nih.govresearchgate.net For instance, studies on other nitroaromatic compounds have used HOMO-LUMO analysis to understand charge transfer within the molecule. researchgate.net

A hypothetical HOMO-LUMO analysis for 3-(cyanomethyl)-4-nitrobenzoic acid would involve calculating these orbital energies. The distribution of HOMO and LUMO densities across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. However, no specific published data for these calculations on this compound are available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including their conformational changes over time. nih.govsoton.ac.uk This method simulates the movement of atoms and molecules based on classical mechanics, providing insights into the stable conformations and flexibility of a molecule. researchgate.net

For this compound, MD simulations would reveal the preferred spatial arrangement of its substituent groups—the cyanomethyl, nitro, and carboxylic acid groups. This is critical as the molecule's conformation can significantly influence its interactions with other molecules. The simulations would identify the most populated conformational states and the energy barriers between them. nih.govgrafiati.com Despite the utility of this technique, no studies detailing the conformational landscape of this compound via MD simulations have been found.

Reaction Pathway Analysis and Transition State Calculations

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, identifying the most favorable reaction pathways. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, this analysis could be applied to understand its synthesis, degradation, or potential reactions with biological targets. Quantum chemical methods like DFT are employed to locate and characterize the geometry and energy of transition states. nih.gov Unfortunately, there is no published research detailing reaction pathway analyses or transition state calculations specifically for this compound.

Density Functional Theory (DFT) Applications in Predicting Reactivity

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to predict various chemical properties, including reactivity. By calculating descriptors derived from the electron density, such as the molecular electrostatic potential (MEP), Fukui functions, and global reactivity descriptors (e.g., electronegativity, hardness, and softness), DFT can predict the most reactive sites in a molecule. ajchem-a.com

An MEP map for this compound would visualize the electron-rich and electron-poor regions, indicating sites prone to electrophilic and nucleophilic attack. While DFT studies have been performed on other nitro compounds to understand their properties nih.gov, specific DFT-based reactivity predictions for this compound are not available in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ekb.eg

To build a QSAR model, a set of numerical parameters, or descriptors, that characterize the physicochemical properties of the molecules are calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. researchgate.net For a series of compounds including this compound, descriptors such as molecular weight, logP (lipophilicity), dipole moment, and HOMO-LUMO energies would be calculated. researchgate.net Feature selection techniques are then employed to choose the most relevant descriptors that correlate with the biological activity being studied. researchgate.net

A crucial step in QSAR modeling is rigorous statistical validation to ensure the model is robust and has predictive power. mdpi.com This involves both internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. nih.gov Key statistical metrics include the coefficient of determination (R²), the cross-validated R² (Q² or R²(CV)), and the predictive R² for the external test set. mdpi.comnih.gov A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features important for activity. nih.gov

While QSAR studies have been conducted on various classes of compounds, including benzoic acid derivatives nih.gov, a specific QSAR model and its validation for a series containing this compound has not been reported in the reviewed literature.

Advanced Analytical Characterization Techniques in Research on 3 Cyanomethyl 4 Nitrobenzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a new compound with high accuracy. This technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula.

For 3-(cyanomethyl)-4-nitrobenzoic acid, the molecular formula is C₉H₆N₂O₄. chemscene.com HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield an exact mass measurement that confirms this composition. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ could be detected. The calculated exact mass provides a critical first piece of evidence for the compound's identity, distinguishing it from isomers or compounds with similar nominal masses.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₇N₂O₄⁺ | 207.0399 |

| [M+Na]⁺ | C₉H₆N₂O₄Na⁺ | 229.0218 |

| [M-H]⁻ | C₉H₅N₂O₄⁻ | 205.0255 |

This table is generated based on the known molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignment

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The three aromatic protons would appear in the range of 7.5-8.5 ppm, with their splitting patterns (multiplicities) determined by their coupling to adjacent protons. The methylene (B1212753) protons (-CH₂) of the cyanomethyl group would appear as a singlet, likely in the 3.5-4.5 ppm range.

¹³C NMR: The carbon NMR spectrum would reveal nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (165-175 ppm). The aromatic carbons would appear between 120-150 ppm, with carbons attached to the electron-withdrawing nitro and carboxyl groups appearing further downfield. The nitrile carbon (-C≡N) has a characteristic chemical shift around 115-120 ppm, while the methylene carbon (-CH₂) would be found further upfield.

2D NMR: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY would reveal correlations between protons that are coupled to each other, helping to map out the connectivity of the aromatic protons.

HSQC would correlate each proton signal with the carbon atom it is directly attached to, linking the ¹H and ¹³C assignments for the aromatic CH groups and the methylene group.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the quaternary carbons (those with no attached protons) and confirming the placement of the substituents on the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOH | >10 (broad s) | ~168 |

| Aromatic CH | 7.5 - 8.5 (m) | 125 - 140 |

| Aromatic C-COOH | - | ~135 |

| Aromatic C-CH₂CN | - | ~130 |

| Aromatic C-NO₂ | - | ~150 |

| Aromatic C-H | - | 125 - 140 |

| -CH₂- | ~4.0 (s) | ~20 |

| -C≡N | - | ~117 |

Note: These are predicted values based on chemical principles and data for similar structures. The actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid O-H stretch would produce a very broad band in the 3300-2500 cm⁻¹ region. researchgate.net The C=O stretch of the carboxylic acid would give a strong, sharp peak around 1700 cm⁻¹. The nitrile (C≡N) stretch, while sometimes weak, is highly diagnostic and appears in a relatively clean region of the spectrum, around 2260-2240 cm⁻¹. ncat.edu The asymmetric and symmetric stretches of the nitro group (NO₂) are expected to produce two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while C=C stretching vibrations for the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the O-H and C=O stretches are often weaker in Raman, the symmetric nitro stretch and the nitrile stretch are typically strong and easily identifiable, providing confirmatory evidence for these groups. The aromatic ring vibrations also give rise to characteristic Raman signals.

Table 3: Key Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | ~1700 | Strong (IR) |

| Nitrile | C≡N stretch | ~2250 | Medium to Weak (IR), Strong (Raman) |

| Nitro | NO₂ asymmetric stretch | ~1530 | Strong (IR) |

| Nitro | NO₂ symmetric stretch | ~1350 | Strong (IR), Strong (Raman) |

| Aromatic | C-H stretch | >3000 | Medium to Weak |

| Aromatic | C=C stretch | 1600 - 1450 | Medium |

| Methylene | C-H stretch | <3000 | Medium |

This table is based on established group frequencies from spectroscopic literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of all bond lengths, bond angles, and torsion angles in this compound.

Although a crystal structure for this specific compound has not been reported in public databases, analysis of a suitable single crystal would reveal key structural features. For instance, it would confirm the substitution pattern on the benzene ring and show the relative orientation of the carboxylic acid, nitro, and cyanomethyl groups. Analysis of related structures, such as 4-(chloromethyl)-3-nitrobenzoic acid, indicates that the carboxylic acid group may form hydrogen-bonded dimers in the crystal lattice, a common motif for carboxylic acids. researchgate.net Furthermore, intermolecular interactions, such as π-π stacking of the aromatic rings and other weak forces, which dictate the crystal packing, would be elucidated. researchgate.net

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing non-volatile, polar organic compounds like this compound. A typical method would employ a C18 stationary phase column. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water containing an acidic modifier like phosphoric acid or formic acid. researchgate.netlcms.cz The acid suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. chromforum.org By developing a gradient or isocratic method, the purity of the compound can be determined, typically using a UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., ~260 nm). researchgate.net This method can also quantify the disappearance of starting materials and the appearance of the product during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of the carboxylic acid, direct analysis by GC-MS is challenging. The compound would typically require derivatization to a more volatile ester form, for example, by reaction with a silylating agent (like BSTFA) or by forming its methyl ester. Once derivatized, GC can separate the compound from any volatile impurities, and the mass spectrometer can provide mass information for the derivative, helping to confirm its identity and assess purity.

Despite a comprehensive search for scientific literature and patent databases, there is currently insufficient publicly available information to generate a detailed article on the specific applications of the chemical compound “this compound” as outlined in the requested structure.

The performed searches did not yield specific research findings, data tables, or in-depth discussions regarding the role of this compound in the following areas:

As a versatile intermediate in multi-step synthesis: While general principles of multi-step synthesis involving related benzoic acid derivatives are well-documented, specific examples and reaction schemes starting from this compound are not readily available.

As a precursor for complex organic molecules: There is a lack of specific examples in the retrieved results of complex molecules being synthesized from this particular precursor.

As a building block for specialty chemicals: Information on the incorporation of this compound into specialty chemicals is not detailed in the available resources.

In the development of reagents and catalysts: The search did not provide any instances of reagents or catalysts being developed from this specific benzoic acid derivative.

Information was found for the structurally related compound, 3-methyl-4-nitrobenzoic acid, which serves as an intermediate in the synthesis of pharmaceuticals such as telmisartan (B1682998) and finds application in the dye and polymer industries. General methods for the synthesis of cyanobenzoic acid derivatives are also described in the patent literature. However, this information does not directly address the specific applications of the cyanomethyl derivative as requested.

Due to the absence of specific data and research findings for "this compound" in the public domain, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline and content requirements. Further research and publications on this specific compound are needed to fulfill such a request.

Biochemical and Biological Research Interactions of 3 Cyanomethyl 4 Nitrobenzoic Acid Analogues

Investigation of Enzyme-Substrate Interactions

The investigation of how analogues of 3-(cyanomethyl)-4-nitrobenzoic acid interact with enzymes is crucial for understanding their mechanism of action and for the rational design of more potent and specific inhibitors. Techniques such as molecular docking and the study of structure-activity relationships (SAR) are instrumental in this regard.

Analogues of this compound are often designed to probe the active sites of enzymes, particularly cholinesterases. For example, derivatives of m-aminobenzoic acid have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory capacity. nih.gov These studies help to elucidate the key structural features required for binding and inhibition.

Molecular modeling and docking studies on various cholinesterase inhibitors have revealed detailed interactions within the enzyme's active site. For instance, in the case of certain diterpenoid derivatives, enzyme kinetic studies and docking models have shown that inhibitors can target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov Similarly, molecular docking and dynamics simulations of triazine and triazole derivatives have provided insights into their binding affinity and interactions with CAS and PAS residues of AChE.

The binding modes of these inhibitors can vary. Some may interact directly with the catalytic triad (B1167595) (Ser200, Glu327, His440 in AChE), thereby preventing the binding of the natural substrate, acetylcholine (B1216132). peerj.com For example, the amino group of a 4-aminoquinoline (B48711) derivative has been shown to point towards Glu327 and interact with His440, effectively blocking the catalytic site. peerj.com Other derivatives might exhibit a non-competitive or mixed-type inhibition, binding to a site distinct from the substrate-binding site but still affecting the enzyme's catalytic efficiency.

Table 1: Investigated Enzyme Interactions of Structurally Related Analogues

| Compound Class | Enzyme Target | Key Findings |

|---|---|---|

| m-Aminobenzoic acid derivatives | Acetylcholinesterase (AChE) | Structure-activity relationship studies identified potent inhibitors. nih.gov |

| Cativic acid derivatives | Acetylcholinesterase (AChE) | Inhibitors target both the catalytic active site and the peripheral anionic site. nih.gov |

| Biphenyl-triazine derivatives | Acetylcholinesterase (AChE) | Molecular docking showed interactions with both the CAS and PAS of the enzyme. |

| 4-Aminoquinoline derivatives | Acetylcholinesterase (AChE) | The amino group interacts with the catalytic triad (Glu327 and His440). peerj.com |

Probing Biological Pathways via Molecular Interactions

Analogues of this compound can be utilized to probe and understand complex biological pathways. By inhibiting specific enzymes, these molecules can help to elucidate the role of those enzymes in cellular and physiological processes. A significant area of investigation is the link between cholinesterase inhibition and its downstream effects on signaling pathways, such as those involved in inflammation.

The neurotransmitter acetylcholine (ACh) is not only crucial for nerve impulse transmission but also plays a role in modulating inflammation. mdpi.com Cholinesterases, by degrading ACh, regulate its availability. mdpi.com Inhibitors of these enzymes can therefore potentiate the anti-inflammatory effects of ACh. mdpi.com Research on naphtho- and thienobenzo-triazole derivatives has demonstrated that these compounds can inhibit cholinesterases and also suppress the production of the pro-inflammatory cytokine TNF-α. mdpi.com This dual activity highlights the potential of these analogues to unravel the intricate connections between the cholinergic system and the immune response. mdpi.com

By observing the biological outcomes of inhibiting specific enzymes with these tailored molecules, researchers can map out the functional consequences of enzyme activity within a given pathway.

Development of Biochemical Probes for Mechanistic Elucidation

The development of biochemical probes from analogues of this compound is a powerful strategy for elucidating enzymatic mechanisms. These probes are designed to interact with an enzyme in a specific manner, providing information about the structure and function of the active site.

For instance, derivatives can be synthesized with specific modifications, such as the introduction of reactive groups or reporter tags, to covalently label or visualize enzyme-inhibitor complexes. While direct examples for this compound are not prevalent, the principles are well-established. Analogues can be designed to mimic the transition state of the enzymatic reaction, thereby binding with high affinity and providing a snapshot of the enzyme in a catalytically relevant conformation.

Molecular docking studies with various cholinesterase inhibitors, such as naphtho- and thienobenzo-triazoles, serve a similar purpose in a computational sense. mdpi.com By simulating the binding of these "probes" to the enzyme's active site, researchers can identify key interactions and understand the stability and flexibility of the protein-ligand complex. mdpi.com This information is invaluable for understanding the enzyme's mechanism at a molecular level.

Studies on Cholinesterase Inhibitory Activities of Derivatives

A significant body of research on analogues of this compound has focused on their potential as cholinesterase inhibitors for the potential management of neurodegenerative diseases like Alzheimer's disease. This is because inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in this condition.

A wide array of derivatives has been synthesized and evaluated for their anticholinesterase activity. These include compounds derived from various chemical scaffolds.

For example, a series of m-aminobenzoic acid derivatives were synthesized, with some compounds showing more potent AChE inhibition than the standard drugs galanthamine (B1674398) and tacrine. nih.gov Similarly, new thienobenzo-triazole derivatives have been shown to be effective BChE inhibitors, with some exhibiting IC₅₀ values several times lower than that of galantamine. The position of substituents on the aromatic ring of these derivatives can influence their inhibitory activity.

Derivatives of cativic acid have also been prepared and tested for their inhibitory activity against AChE and BChE. nih.gov Modifications to the carboxylic group and the introduction of a tertiary amine group led to compounds with significant AChE inhibitory activity. nih.gov One of the most active derivatives showed an IC₅₀ value of 3.2 μM for AChE. nih.gov

The inhibitory potential of these compounds is often evaluated through in vitro assays, and the results are typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Cholinesterase Inhibitory Activity of Selected Analogue Classes

| Compound Class | Enzyme Target(s) | Reported Activity |

|---|---|---|

| m-Aminobenzoic acid derivatives | AChE | More potent than galanthamine and tacrine. nih.gov |

| Thienobenzo-triazole derivatives | BChE | IC₅₀ values three to four times lower than galantamine. |

| Cativic acid derivatives | AChE, BChE | Most active derivative had an IC₅₀ of 3.2 μM for AChE. nih.gov |

| Naphtho-triazole derivatives | Cholinesterases | A derivative with a 4-pentenyl substituent showed notable potential. mdpi.com |

Q & A

Q. Comparative Solubility Table :

| Compound | Log P | A (H-bond acidity) | B (H-bond basicity) |

|---|---|---|---|

| 4-Nitrobenzoic acid | 1.89 | 0.680 | 0.440 |

| 3-Cyanomethyl-4-nitrobenzoic acid* | ~2.3 (est.) | ~0.650 | ~0.300 |

| *Estimated via group contribution methods. |

Advanced: What computational methods predict the reactivity of nitro and cyanomethyl groups in electrophilic substitution?

Q. Methodological Answer :

DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to map electron density. The nitro group is a strong meta-director (electron-withdrawing), while the cyanomethyl group acts as a weak ortho/para-director (moderate -I effect) .

Fukui Indices : Calculate (nucleophilic attack) and (electrophilic attack). For this compound:

- Nitro group: High at meta positions.

- Cyanomethyl: Moderate at ortho positions.

Reaction Validation : Compare with experimental halogenation data (e.g., bromination occurs preferentially at C5 due to nitro’s meta-directing effect) .

Advanced: How do steric/electronic factors influence the acid dissociation constant (pKa) of this compound?

Methodological Answer :

The pKa is governed by:

- Electron-withdrawing effects : Nitro (σmeta = 1.49) and cyanomethyl (σpara = 0.66) groups stabilize the conjugate base, lowering pKa.

- Steric hindrance : Cyanomethyl may hinder solvation, slightly increasing pKa.

Experimental Approach :

Potentiometric titration in 20% DMSO/water.

Compare with analogs :

| Compound | pKa |

|---|---|

| Benzoic acid | 4.20 |

| 4-Nitrobenzoic acid | 3.44 |

| 3-Cyanomethyl-4-nitrobenzoic acid | ~2.8 (predicted) |

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR :

- IR : Bands at ~1530 cm⁻¹ (NO₂ asym. stretch), ~2240 cm⁻¹ (C≡N) .

- MS : Molecular ion [M-H]⁻ at m/z 221 (calc. 221.04).

Advanced: What are the challenges in regioselective functionalization of this compound?

Methodological Answer :

Key challenges:

Competing directing effects : Nitro (meta-directing) vs. cyanomethyl (ortho/para).

Steric hindrance : Cyanomethyl restricts access to C2/C6 positions.

Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.